molecular formula C17H16N2O2 B4412923 N-(4-cyanophenyl)-4-propoxybenzamide

N-(4-cyanophenyl)-4-propoxybenzamide

Cat. No.: B4412923
M. Wt: 280.32 g/mol
InChI Key: ODYHHDLUBSEPME-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-propoxybenzamide is a benzamide derivative characterized by a 4-propoxy substituent on the benzamide moiety and a cyano group at the para position of the aniline ring.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-11-21-16-9-5-14(6-10-16)17(20)19-15-7-3-13(12-18)4-8-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYHHDLUBSEPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-(4-cyanophenyl)-4-propoxybenzamide with structurally related benzamide derivatives:

Compound Name Substituents (Benzamide/Aniline) Molecular Formula Key Electronic Effects
This compound 4-propoxy / 4-cyano C₁₇H₁₆N₂O₂ Strong -CN (electron-withdrawing), -OPr (electron-donating)
N-(4-Aminophenyl)-2-propoxybenzamide 2-propoxy / 4-amino C₁₆H₁₈N₂O₂ -NH₂ (electron-donating), positional isomerism (2- vs. 4-OPr)
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide 4-chloro / 4-allyloxy C₁₆H₁₄ClNO₂ -Cl (electron-withdrawing), allyloxy (sterically bulky)
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxy / sulfonamide C₁₃H₁₃NO₃S -OCH₃ (electron-donating), sulfonamide (polar, acidic)

Key Observations :

  • Positional Isomerism: The 4-propoxy group in the target compound vs. 2-propoxy in N-(4-Aminophenyl)-2-propoxybenzamide may alter molecular conformation, affecting solubility and target affinity .
Challenges and Advantages
  • Advantages :
    • Tunable electronic profile for targeted drug design.
    • High synthetic yields using established protocols .
  • Challenges: Potential cytotoxicity from the -CN group, requiring structural optimization. Limited data on metabolic stability compared to methoxy or chloro analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyanophenyl)-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-cyanophenyl)-4-propoxybenzamide

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